Cholesteryl isostearate

Description

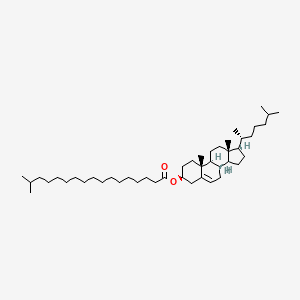

Structure

2D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O2/c1-34(2)21-18-16-14-12-10-8-9-11-13-15-17-19-24-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(36(5)23-20-22-35(3)4)45(41,7)32-30-42(39)44/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBRZDLNVILTDL-XNTGVSEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCCCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83615-24-1 | |

| Record name | Cholesteryl isostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083615241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLESTERYL ISOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD5KDN9464 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Cholesteryl Isostearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl isostearate, the ester of cholesterol and isostearic acid, is a functional lipid biomaterial with significant applications in the cosmetic and pharmaceutical industries.[1][2][3] Its unique branched-chain fatty acid moiety confers properties such as high stability, excellent emollience, and effective moisturization, making it a valuable component in topical formulations.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data interpretation for researchers and professionals in drug development and materials science.

Introduction

Cholesteryl esters are a class of lipids formed by the esterification of cholesterol with a fatty acid.[4] They are crucial components of cell membranes and play a vital role in the transport and storage of cholesterol in the body. This compound, in particular, has garnered interest due to its branched isostearic acid chain, which imparts a lower melting point and greater oxidative stability compared to its linear stearate (B1226849) counterpart.[2] These properties make it an attractive excipient in drug delivery systems, where it can function as a skin conditioning agent, emollient, and viscosity controlling agent.[3] This guide details the synthesis of this compound via direct esterification and provides a thorough analysis of its physicochemical properties using various analytical techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of cholesterol with isostearic acid. This reaction can be catalyzed by acids or enzymes, or promoted by coupling agents. A general chemical synthesis approach is outlined below.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Direct Esterification

This protocol is based on general and established methods for the synthesis of cholesteryl esters.

Materials:

-

Cholesterol (1 equivalent)

-

Isostearic acid (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.1 equivalents)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel (for column chromatography)

-

Hexane/Ethyl acetate (B1210297) solvent system (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cholesterol, isostearic acid, and p-toluenesulfonic acid monohydrate.

-

Add anhydrous toluene to dissolve the reactants.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the esterification reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

The yield and purity of the final product should be determined using appropriate analytical techniques.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and physicochemical properties. The following are key analytical techniques employed for this purpose.

Characterization Workflow

Caption: Key techniques for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band and the disappearance of the broad hydroxyl (-OH) band of cholesterol and the carboxylic acid -OH of isostearic acid.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound is placed on a diamond attenuated total reflectance (ATR) crystal.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~2925 | C-H asymmetric stretching (alkane) |

| ~2855 | C-H symmetric stretching (alkane) |

| ~1735 | C=O stretching (ester) |

| ~1465 | C-H bending (alkane) |

| ~1170 | C-O stretching (ester) |

| ~1055 | C-O stretching of the cholesterol moiety |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

| Chemical Shift (ppm) | Assignment |

| ~5.37 | Olefinic proton of the cholesterol ring (C6-H) |

| ~4.60 | Proton attached to the carbon bearing the ester group (C3-H) |

| ~2.30 | Methylene protons alpha to the carbonyl group of the isostearate chain |

| 1.0 - 2.0 | Aliphatic protons of the cholesterol and isostearate moieties |

| ~0.68 - 0.95 | Methyl protons of the cholesterol and isostearate moieties |

Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:

| Chemical Shift (ppm) | Assignment |

| ~173.0 | Carbonyl carbon of the ester |

| ~139.7 | Olefinic carbon of the cholesterol ring (C5) |

| ~122.6 | Olefinic carbon of the cholesterol ring (C6) |

| ~73.8 | Carbon bearing the ester group (C3) |

| 11.0 - 57.0 | Aliphatic carbons of the cholesterol and isostearate moieties |

Thermal Analysis

3.4.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions, such as melting point and glass transition temperature, of this compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and seal it.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Expected Thermal Properties:

| Parameter | Expected Value Range |

| Melting Point (Tm) | 30 - 50 °C |

| Enthalpy of Fusion | Variable |

3.4.2. Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and decomposition profile of the compound.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of this compound in a TGA pan.

-

Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere and monitor the weight loss as a function of temperature.

Expected Thermal Stability:

| Parameter | Expected Value Range |

| Onset of Decomposition | > 200 °C |

| 5% Weight Loss Temperature | > 250 °C |

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., mass spectrometry or charged aerosol detection) is used to assess the purity of the synthesized this compound.

Experimental Protocol:

-

Mobile Phase: A gradient of isopropanol (B130326) and acetonitrile.

-

Stationary Phase: A C18 reversed-phase column.

-

Detection: Mass spectrometry (MS) or Charged Aerosol Detector (CAD).

Expected Purity Data:

| Parameter | Expected Value |

| Purity | > 98% |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined protocols for direct esterification and subsequent purification offer a reliable method for obtaining this valuable biomaterial. The comprehensive characterization using FTIR, NMR, DSC, TGA, and HPLC ensures the confirmation of its chemical structure, purity, and thermal properties. This information is critical for its application in the development of advanced cosmetic and pharmaceutical formulations, where its unique properties can be leveraged to enhance product performance and stability. Further research into optimizing synthesis conditions and exploring its applications in novel drug delivery systems is warranted.

References

- 1. This compound-en – 株式会社ピーピーシージャパン [ppcjapan.co.jp]

- 2. EXCEPARL IS-CE-A for trends and skin care industries | Kao Chemicals EU [kaochemicals-eu.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Cholesteryl Isostearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques employed in the molecular structure analysis of cholesteryl isostearate. Given the limited availability of specific experimental data for this compound in public databases, this document utilizes data from its close structural analog, cholesteryl stearate (B1226849), to provide representative insights into its physicochemical properties and spectral characteristics. This approach allows for a detailed exploration of the methodologies relevant to the structural elucidation of long-chain cholesteryl esters.

This compound, a derivative of cholesterol and isostearic acid, is widely utilized in the cosmetic and pharmaceutical industries for its emollient properties.[1] A thorough understanding of its molecular structure is paramount for predicting its behavior in various formulations and its interactions with biological systems. This guide outlines the key experimental protocols and data interpretation for the analysis of this compound using state-of-the-art analytical techniques.

Physicochemical Properties

This compound is a large, lipophilic molecule with the following computed properties:

| Property | Value | Reference |

| Molecular Formula | C45H80O2 | [1] |

| Molecular Weight | 653.1 g/mol | [1] |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecanoate | [1] |

Experimental Data Summary (Representative Data from Cholesteryl Stearate)

The following tables summarize key quantitative data obtained from the analysis of cholesteryl stearate, which serves as a proxy for understanding the structural characteristics of this compound.

Table 1: Representative Crystallographic Data for a Cholesteryl Ester (Monolayer Type I Crystal)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Molecules per Unit Cell (Z) | 2 |

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Cholesteryl Moiety

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-3 | ~4.6 (m) | ~74 |

| C-5 | ~5.4 (d) | ~140 |

| C-6 | ~5.4 (d) | ~122 |

| C-18 | ~0.68 (s) | ~12 |

| C-19 | ~1.02 (s) | ~19 |

| C-21 | ~0.92 (d) | ~19 |

| C-26 | ~0.86 (d) | ~23 |

| C-27 | ~0.87 (d) | ~23 |

Note: These are approximate chemical shifts for the cholesterol backbone and may vary slightly in this compound. The isostearate chain will exhibit complex signals in the aliphatic region.[3][4][5]

Table 3: Representative Mass Spectrometry Data for a Cholesteryl Ester

| Ion/Fragment | m/z (Daltons) | Annotation |

| [M+NH₄]⁺ | 670.6 | Ammoniated molecular ion |

| [M+Na]⁺ | 675.6 | Sodiated molecular ion |

| [M+Li]⁺ | 659.6 | Lithiated molecular ion |

| 369.3 | Cholestadiene cation | Characteristic fragment from the loss of the fatty acid chain |

| [Fatty Acid + Na]⁺ | Varies | Sodiated fatty acid fragment (for isostearic acid: ~307.3) |

Note: The fragmentation pattern is crucial for identifying the lipid class and the specific fatty acid esterified to the cholesterol. Electrospray ionization (ESI) with the formation of adducts is a common technique.[6][7][8]

Table 4: Representative Thermal Analysis Data for a Cholesteryl Ester

| Parameter | Temperature (°C) |

| Melting Point (Tm) | 79-83 |

Note: Differential Scanning Calorimetry (DSC) is used to determine the melting and crystallization behavior of cholesteryl esters. The presence of impurities or polymorphism can affect the observed transition temperatures.[9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

X-Ray Crystallography

Objective: To determine the three-dimensional atomic arrangement of this compound in its crystalline state.

Methodology:

-

Crystallization:

-

Dissolve a high-purity sample of this compound in a suitable organic solvent (e.g., acetone, isopropanol, or a mixture of solvents).

-

Induce crystallization through slow evaporation of the solvent, controlled cooling, or vapor diffusion.

-

Harvest single crystals of suitable size and quality for diffraction.

-

-

Data Collection:

-

Mount a single crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect diffraction data as the crystal is rotated. An area detector is used to record the diffraction pattern.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson analysis.

-

Build an initial model of the molecule and refine it against the experimental data to obtain the final crystal structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and connectivity of atoms in this compound.

Methodology:

-

Sample Preparation:

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the different types of protons and their relative numbers.

-

Acquire a ¹³C NMR spectrum to identify the different carbon environments.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct proton-carbon correlations for unambiguous peak assignments.[3]

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phasing, and baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its identity and the structure of its fatty acid component.

Methodology:

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound in a suitable solvent system (e.g., acetonitrile/isopropanol/water).[13]

-

To enhance ionization, adduct-forming salts such as ammonium (B1175870) acetate, sodium acetate, or lithium hydroxide (B78521) may be added to the solution.[6][7]

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC).

-

Acquire a full scan mass spectrum to determine the mass of the molecular ion (as an adduct).

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[6][14] A characteristic neutral loss of the cholestane (B1235564) moiety is often observed.[8]

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm the molecular weight.

-

Analyze the fragmentation pattern to confirm the presence of the cholesterol backbone (e.g., the m/z 369 fragment) and to identify the isostearate chain.[7]

-

Differential Scanning Calorimetry (DSC)

Objective: To characterize the thermal transitions (e.g., melting and crystallization points) and phase behavior of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum DSC pan.

-

Seal the pan hermetically.

-

-

Data Acquisition:

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a specified temperature range that encompasses the expected thermal transitions.

-

Cool the sample at a controlled rate and then reheat to observe any changes in thermal behavior due to thermal history.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of any endothermic (melting) or exothermic (crystallization) transitions.[11]

-

Visualizations

Caption: Workflow for the comprehensive molecular structure analysis of this compound.

This guide provides a foundational framework for the molecular structure analysis of this compound. The successful application of these techniques will enable a deeper understanding of its properties, facilitating its effective use in research, drug development, and various industrial applications.

References

- 1. This compound | C45H80O2 | CID 72941610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mriquestions.com [mriquestions.com]

- 3. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]

- 4. 13C NMR of Cholesterol on an 80 MHz magnet - Magritek [magritek.com]

- 5. Cholesterol(57-88-5) 1H NMR [m.chemicalbook.com]

- 6. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 14. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

The Architecture of Self-Assembly: A Technical Guide to the Mechanisms of Cholesteryl Isostearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl isostearate, an ester of cholesterol and isostearic acid, is a key component in various advanced material formulations, particularly in cosmetics and pharmaceuticals. Its unique molecular structure, combining the rigid, chiral cholesterol core with a branched, flexible fatty acid chain, drives its spontaneous organization into complex, functional supramolecular structures. This technical guide provides an in-depth exploration of the self-assembly mechanisms of this compound, offering insights into the fundamental principles that govern its phase behavior and its application in sophisticated delivery systems. Understanding these mechanisms is paramount for the rational design of novel materials with tailored properties for drug delivery, diagnostics, and advanced skincare.

This document summarizes the current scientific understanding of cholesteryl ester self-assembly, with a specific focus on aspects relevant to this compound. It details the intricate interplay of molecular forces, the resulting liquid crystalline phases, and the experimental protocols to probe these phenomena.

Core Self-Assembly Mechanisms

The self-assembly of this compound is primarily driven by a delicate balance of intermolecular forces, leading to the formation of various liquid crystalline mesophases. These phases are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting degrees of molecular order.

Key Molecular Interactions:

-

Van der Waals Forces: The long, branched isostearate chain and the bulky cholesterol ring system lead to significant van der Waals interactions, promoting molecular association.

-

Steric Repulsion: The branched nature of the isostearate chain introduces steric hindrance, influencing the packing of the molecules and favoring less ordered phases compared to its linear counterpart, cholesteryl stearate.

-

Dipole-Dipole Interactions: The ester linkage in the this compound molecule creates a dipole moment, contributing to the overall intermolecular attractions.

-

Chirality: The inherent chirality of the cholesterol moiety is a crucial factor that can induce a helical twist in the arrangement of molecules, leading to the formation of cholesteric (chiral nematic) phases.

The interplay between the attraction of the rigid cholesterol cores (ring-ring interactions) and the interactions between the flexible isostearate chains (chain-chain interactions) is a primary determinant of the resulting liquid crystal phase.[1] Stronger chain-chain interactions tend to favor the formation of more ordered smectic phases, where molecules are arranged in layers.[1] Conversely, dominant ring-ring interactions can lead to the formation of cholesteric phases.[1]

Liquid Crystalline Phases of Cholesteryl Esters

Cholesteryl esters, including this compound, are well-known for their thermotropic liquid crystalline behavior, meaning their phase transitions are induced by changes in temperature. The primary liquid crystal phases observed are the cholesteric and smectic phases.

-

Cholesteric Phase (N):* Also known as the chiral nematic phase, this phase is characterized by a helical arrangement of molecules. Within each virtual layer, the long axes of the molecules are, on average, aligned in a common direction (the director). This director then rotates progressively from one layer to the next, tracing out a helix. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of light, leading to iridescent colors.

-

Smectic Phases (Sm): In smectic phases, molecules exhibit a higher degree of order, arranging themselves into well-defined layers. The molecules are generally oriented with their long axes perpendicular or tilted with respect to the layer planes. Different smectic phases (e.g., Smectic A, Smectic C) are distinguished by the arrangement of molecules within these layers.

Quantitative Data on Cholesteryl Ester Phase Transitions

While specific data for this compound is limited in the available literature, the following table summarizes typical phase transition temperatures for a selection of cholesteryl esters with varying fatty acid chains to illustrate the impact of chain structure. This data is crucial for designing formulations where the physical state of the material at a given temperature is critical.

| Cholesteryl Ester | Fatty Acid Chain | Crystal to Smectic/Cholesteric Transition (°C) | Smectic to Cholesteric Transition (°C) | Cholesteric to Isotropic Liquid Transition (°C) |

| Cholesteryl Myristate | C14:0 | ~71 | ~79 | ~85 |

| Cholesteryl Palmitate | C16:0 | ~77 | - | ~83 |

| Cholesteryl Stearate | C18:0 | ~83 | - | ~85 |

| Cholesteryl Oleate | C18:1 | ~46 | ~49 | ~51 |

| Cholesteryl Linoleate | C18:2 | ~35 | ~40 | ~43 |

Note: These values are approximate and can vary depending on the purity of the sample and the experimental conditions. Data is compiled from general knowledge of cholesteryl ester phase transitions.

Experimental Protocols

The characterization of the self-assembly mechanisms of this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Objective: To determine the temperatures and enthalpies of phase transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its isotropic clearing point (e.g., 100°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.

-

Cool the sample at the same controlled rate back to the initial temperature.

-

Perform a second heating scan under the same conditions. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions.

-

The onset temperature of an endothermic peak upon heating is typically taken as the transition temperature (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH), which provides information about the energy required for the phase change.

-

Polarized Light Microscopy (PLM) for Phase Identification

Objective: To visually identify the different liquid crystalline phases of this compound based on their characteristic optical textures.

Methodology:

-

Sample Preparation: Place a small amount of this compound on a clean glass microscope slide.

-

Hot Stage Setup: Place the slide on a hot stage connected to a temperature controller.

-

Microscope Setup:

-

Position the hot stage on the stage of a polarizing light microscope.

-

Cross the polarizer and analyzer to achieve a dark background.

-

-

Observation:

-

Heat the sample slowly while observing it through the microscope.

-

As the sample melts and transitions into different liquid crystalline phases, characteristic optical textures will appear due to the birefringence of the material.

-

Cholesteric Phase: Often exhibits a "fingerprint" texture or a colorful planar texture.

-

Smectic A Phase: Typically shows a "focal-conic fan" texture.

-

Smectic C Phase: May display a "schlieren" texture.

-

Record the temperatures at which these textural changes occur and correlate them with the transitions observed by DSC.

-

Cool the sample slowly from the isotropic liquid to observe the formation of these textures.

-

X-Ray Diffraction (XRD) for Structural Analysis

Objective: To determine the molecular arrangement and layer spacing in the different phases of this compound.

Methodology:

-

Sample Preparation: The sample can be prepared in a capillary tube or as a thin film on a substrate. For temperature-dependent studies, a heated sample stage is required.

-

Instrument Setup:

-

Mount the sample in a powder X-ray diffractometer equipped with a temperature-controlled stage.

-

Use a monochromatic X-ray source (e.g., Cu Kα radiation).

-

-

Data Collection:

-

Set the temperature to correspond to a specific phase identified by DSC and PLM.

-

Scan a range of 2θ angles.

-

Small-Angle X-ray Scattering (SAXS): Scan at low angles (e.g., 1-10°) to probe larger structural features, such as the layer spacing in smectic phases or the pitch in cholesteric phases.

-

Wide-Angle X-ray Scattering (WAXS): Scan at higher angles (e.g., 10-40°) to investigate the short-range molecular packing within the layers.

-

-

Data Analysis:

-

In the SAXS pattern of a smectic phase, sharp Bragg reflections are observed, from which the layer spacing (d) can be calculated using Bragg's Law (nλ = 2d sinθ).

-

The WAXS pattern for liquid crystalline phases typically shows a diffuse halo, indicating liquid-like short-range order of the molecules.

-

Mandatory Visualizations

Figure 1: Logical relationship between the molecular structure of this compound, the driving forces of self-assembly, and the resulting liquid crystalline phases.

Figure 2: A typical experimental workflow for the characterization of the self-assembled phases of this compound.

Applications in Drug Development

The self-assembling nature of this compound makes it a valuable excipient in drug delivery systems. Its ability to form stable liquid crystalline structures can be harnessed to encapsulate and protect therapeutic agents.

-

Topical and Transdermal Delivery: The lamellar structures formed by this compound can mimic the lipid organization of the stratum corneum, potentially enhancing the penetration of drugs through the skin.

-

Emulsion and Nanoparticle Stabilization: this compound can act as a stabilizer in emulsions and solid lipid nanoparticles (SLNs). Its amphiphilic character allows it to reside at the oil-water interface, reducing interfacial tension and preventing coalescence.

-

Controlled Release: The ordered structure of the liquid crystalline phases can provide a tortuous path for the diffusion of an encapsulated drug, thereby enabling controlled and sustained release.

The branched isostearate chain can influence the fluidity and packing of the lipid matrix in these delivery systems, which in turn can affect drug loading capacity and release kinetics.

Conclusion

The self-assembly of this compound is a complex process governed by a subtle interplay of intermolecular forces, leading to the formation of ordered yet fluid liquid crystalline phases. While a comprehensive understanding of the specific self-assembly mechanisms of this particular molecule requires further dedicated research, the principles derived from the broader class of cholesteryl esters provide a strong foundation for its application in advanced materials. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the phase behavior of this compound and to rationally design novel drug delivery systems that leverage its unique self-assembling properties. Future work should focus on obtaining precise quantitative data for this compound to enable more accurate modeling and prediction of its behavior in complex formulations.

References

An In-depth Technical Guide to the Thermal Properties of Cholesteryl Isostearate Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, a significant class of liquid crystals, are integral to various applications, from advanced drug delivery systems to responsive cosmetic formulations. Among these, cholesteryl isostearate stands out due to its unique molecular structure, which imparts specific thermal and phase-behavior characteristics to its mixtures. Understanding the thermal properties of this compound mixtures is paramount for controlling their stability, texture, and performance in final formulations.

This technical guide provides a comprehensive overview of the thermal behavior of this compound mixtures. It details the experimental protocols for characterizing their phase transitions, presents available data on their thermal properties, and illustrates the logical relationships between composition and thermal behavior. This document is intended to be a valuable resource for researchers and professionals working on the development and characterization of lipid-based systems.

Core Concepts in the Thermal Analysis of Cholesteryl Ester Mixtures

The thermal properties of this compound mixtures are primarily characterized by their phase transitions. Cholesteryl esters typically exhibit a series of transitions upon heating from a solid crystalline state to an isotropic liquid. These intermediate phases, known as mesophases, are what define their liquid crystalline nature. The common mesophases observed in cholesteryl ester mixtures include:

-

Smectic Phase: A layered structure with molecules arranged in well-defined planes. This phase is more ordered and typically occurs at lower temperatures.

-

Cholesteric (or Chiral Nematic) Phase: A twisted nematic phase where the director (the average direction of the long molecular axis) rotates in a helical manner. This phase is responsible for the characteristic iridescent colors of many cholesteryl ester mixtures.

-

Isotropic Liquid Phase: A disordered state where molecules have no long-range orientational or positional order.

The temperatures at which these transitions occur (transition temperatures) and the energy absorbed or released during these transitions (enthalpy) are critical parameters for characterizing these mixtures.

Quantitative Thermal Data

While extensive quantitative data specifically for binary and ternary mixtures of this compound is not widely available in publicly accessible literature, a Korean patent application provides valuable insight into a specific ternary system for cosmetic applications. This system comprises this compound (CI), cholesteryl nonanoate (B1231133) (CN), and cholesteryl chloride (CC). The patent suggests that the weight ratio of these components is crucial for achieving desired colorimetric properties, which are directly related to the thermal behavior of the cholesteric phase.

Table 1: Compositional Effects on the Cholesteric Phase of a this compound Mixture

| Component 1 | Component 2 | Component 3 | Weight Ratio (CI:CN:CC) | Observed Property |

| This compound (CI) | Cholesteryl Nonanoate (CN) | Cholesteryl Chloride (CC) | 4.5 : 3 : 2.5 | Forms a stable green cholesteric liquid crystal at room temperature.[1] |

| This compound (CI) | Cholesteryl Nonanoate (CN) | Cholesteryl Chloride (CC) | 37-42 : 27-32 : 27-32 | Red color is clearly realized.[1] |

| This compound (CI) | Cholesteryl Nonanoate (CN) | Cholesteryl Chloride (CC) | 47-53 : 27-32 : 17-22 | Blue color is clearly realized.[1] |

| This compound (CI) | Cholesteryl Nonanoate (CN) | Cholesteryl Chloride (CC) | 43-46 : 27-32 : 23-26 | Green color is clearly realized.[1] |

Note: The patent emphasizes the necessity of all three components for stable liquid crystal formation and color expression. The use of this compound is highlighted for its role in color clarity and liquid crystal formation.[1]

Experimental Protocols

The characterization of the thermal properties of this compound mixtures predominantly relies on two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Sample Preparation for Thermal Analysis

A standardized protocol for the preparation of this compound mixtures is crucial for obtaining reproducible results.

Materials:

-

This compound

-

Other cholesteryl esters (e.g., cholesteryl nonanoate, cholesteryl chloride, cholesteryl oleate) or other lipidic components

-

Organic solvent (e.g., chloroform, dichloromethane)

-

Vials

-

Vortex mixer

-

Nitrogen gas stream or vacuum oven

Procedure:

-

Weighing: Accurately weigh the desired amounts of this compound and other components into a clean vial.

-

Dissolution: Dissolve the components in a minimal amount of a suitable organic solvent.

-

Mixing: Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

-

Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen gas or by using a vacuum oven at a temperature below the lowest transition temperature of the components. This step should be performed until a dry lipid film is formed.

-

Homogenization: To ensure complete mixing, the dried mixture should be heated above its isotropic transition temperature, vortexed, and then cooled to room temperature. This heating and cooling cycle should be repeated at least twice.

Figure 1. Workflow for the preparation of this compound mixtures.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and enthalpies of phase transitions in this compound mixtures.

Instrumentation:

-

A calibrated Differential Scanning Calorimeter equipped with a cooling system.

-

Hermetically sealed aluminum pans.

Procedure:

-

Sample Encapsulation: Accurately weigh 2-5 mg of the prepared mixture into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -20 °C) to a temperature well above the expected isotropic transition (e.g., 120 °C) at a controlled rate (e.g., 5-10 °C/min). This scan is used to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample from the isotropic state back to the initial sub-ambient temperature at a controlled rate (e.g., 5-10 °C/min). This scan reveals the transitions upon cooling, which can be different from the heating scan due to supercooling effects.

-

Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This scan is typically used for data analysis as it provides information on the thermal behavior of a sample with a controlled thermal history.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of endothermic (melting, smectic-cholesteric, cholesteric-isotropic) and exothermic (crystallization) transitions. The area under the peaks is integrated to calculate the enthalpy of each transition.

References

Spectroscopic Analysis of Cholesteryl Isostearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl isostearate, the ester of cholesterol and isostearic acid, is a key ingredient in cosmetics and pharmaceutical formulations, primarily serving as an emollient and viscosity-controlling agent.[1][2] Its physicochemical properties and purity are critical for product performance and safety. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze this compound. Due to a scarcity of publicly available spectroscopic data for this compound, this guide will utilize data from its close structural isomer, cholesteryl stearate (B1226849), to illustrate the expected analytical signatures. This document outlines the foundational principles and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy in the context of cholesteryl ester analysis.

Introduction

This compound is a high molecular weight ester (Molecular Formula: C45H80O2, Molecular Weight: ~653.1 g/mol ) derived from natural cholesterol and isostearic acid, a branched-chain fatty acid.[1][3] Its structure combines the rigid steroid core of cholesterol with a flexible, branched alkyl chain, imparting unique physical properties beneficial for topical formulations. Spectroscopic analysis is indispensable for confirming its identity, structure, and purity, ensuring consistency in research and manufacturing.

Physicochemical and Quality Control Parameters

Before delving into spectroscopic analysis, it is essential to consider the fundamental physicochemical properties and quality control specifications for this compound.

| Property | Value | Source |

| Molecular Formula | C45H80O2 | PubChem[3] |

| Molecular Weight | 653.1 g/mol | PubChem[3] |

| Appearance | Pale yellow liquid | PPC Japan[1] |

| Acid Value | < 5.5 | PPC Japan[1] |

| Saponification Value | 75 - 95 | PPC Japan[1] |

| Iodine Value | < 15.0 | PPC Japan[1] |

| Loss on Drying | < 1.0% | PPC Japan[1] |

Spectroscopic Methodologies

This section details the primary spectroscopic techniques for the structural elucidation and analysis of cholesteryl esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for providing detailed information about the molecular structure. Both ¹H and ¹³C NMR are used to identify the different chemical environments of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of a cholesteryl ester is characterized by distinct regions corresponding to the cholesterol backbone and the fatty acid chain. The proton on carbon 3 of the cholesterol ring, now part of the ester linkage, is a key diagnostic signal.[4][5]

-

Workflow for NMR Sample Preparation:

A generalized workflow for preparing a cholesteryl ester sample for NMR analysis.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group and the carbons of the cholesterol steroid nucleus.

| Assignment | Expected Chemical Shift (ppm) for Cholesteryl Stearate |

| Ester Carbonyl (C=O) | ~173.2 |

| Cholesterol C5 (olefinic) | ~139.7 |

| Cholesterol C6 (olefinic) | ~122.6 |

| Cholesterol C3 (ester-linked) | ~73.7 |

| Cholesterol Steroid Core & Side Chain | 10 - 60 |

| Fatty Acid Aliphatic Chain (-CH₂-)n | 20 - 35 |

| Fatty Acid Terminal Methyl (-CH₃) | ~14.1 |

Note: Data is based on cholesteryl stearate as a proxy.[6][7] The branched nature of the isostearate chain would introduce additional complexity and splitting in the 10-40 ppm region compared to the linear stearate chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For this compound, the most prominent feature is the strong absorption from the ester carbonyl group.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O Stretch (Ester) | ~1735 - 1740 | Strong, sharp absorption; highly characteristic.[8] |

| C-H Stretch (Aliphatic) | ~2850 - 2960 | Strong, multiple bands from CH₂, CH₃ groups. |

| C-O Stretch (Ester) | ~1170 | Strong band for the C-O single bond.[8] |

| CH₂ Rocking/Bending | ~720 - 1470 | Complex absorptions from the hydrocarbon chains.[9] |

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique used to determine the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common techniques for analyzing cholesteryl esters.

In positive ion mode ESI-MS, cholesteryl esters typically form ammonium (B1175870) adducts ([M+NH₄]⁺).[10] Upon collision-induced dissociation (CID) in MS/MS experiments, these adducts characteristically lose the neutral cholesterol moiety (368.5 Da), leaving the protonated fatty acid, or they produce a prominent cholesteryl cation fragment at m/z 369.3.[10][11][12]

-

Logical Flow for Cholesteryl Ester Identification via MS/MS:

Tandem mass spectrometry (MS/MS) workflow for identifying cholesteryl esters.

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent mixture like methanol/chloroform. For enhanced ionization, an ammonium salt (e.g., ammonium acetate) is added to the solvent.[11]

-

Infusion: The sample is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 3-10 µL/min).[11]

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI).

-

Spray Voltage: ~3.5-4.5 kV.

-

Capillary Temperature: ~270-300 °C.[11]

-

-

MS/MS Analysis:

-

Perform a full scan (MS1) to identify the [M+NH₄]⁺ precursor ion.

-

Select the precursor ion and subject it to CID.

-

Perform a product ion scan (MS2) to detect the characteristic fragment ions, particularly the cholesteryl cation at m/z 369.3.[10]

-

UV-Visible (UV-Vis) Spectroscopy

This compound itself does not possess strong chromophores that absorb in the standard UV-Vis range (200-800 nm). The isolated double bond in the cholesterol moiety results in an absorption maximum below 200 nm.[13] Therefore, UV-Vis spectroscopy is not a primary technique for its structural identification. However, it can be used to assess the presence of conjugated impurities or degradation products, which would exhibit absorbance at higher wavelengths.

Conclusion

The spectroscopic analysis of this compound relies on a combination of techniques to confirm its identity and purity. NMR provides the most detailed structural map, IR confirms the presence of the key ester functional group, and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns for identification. While direct UV-Vis analysis is limited, it can serve as a supplementary method for quality control. The protocols and expected data presented in this guide, using cholesteryl stearate as a close analogue, provide a robust framework for researchers, scientists, and drug development professionals working with this important excipient.

References

- 1. This compound-en – 株式会社ピーピーシージャパン [ppcjapan.co.jp]

- 2. specialchem.com [specialchem.com]

- 3. This compound | C45H80O2 | CID 72941610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A spectroscopic study of the composition and conformation of cholesteryl and wax esters purified from meibum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CHOLESTERYL STEARATE(1184-05-0) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

Cholesteryl Isostearate: A Technical Guide to its Prospective Role in Biomimetic Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl isostearate, an ester of cholesterol and the branched-chain isostearic acid, presents unique physicochemical properties that distinguish it from the more commonly studied linear-chain cholesteryl esters. While direct experimental data on its role in biomimetic membranes is limited, this technical guide synthesizes information on the well-established functions of cholesterol and other cholesteryl esters to infer the prospective impact of this compound on membrane structure and function. Its branched acyl chain is anticipated to introduce significant steric hindrance, disrupting the ordered packing of phospholipid acyl chains and increasing membrane fluidity. This contrasts with the ordering effect of cholesterol and the less disruptive nature of linear-chain saturated cholesteryl esters. This guide provides a theoretical framework for understanding these interactions, summarizes relevant quantitative data from related systems, and outlines experimental protocols for future investigations into the precise role of this compound in biomimetic membrane design and drug delivery applications.

Introduction: The Established Role of Cholesterol in Biomimetic Membranes

Cholesterol is a vital component of animal cell membranes, where it plays a crucial role in modulating membrane fluidity, stability, and permeability.[1][2] Its rigid, planar steroid ring structure intercalates between phospholipid molecules, exerting a dual effect on membrane fluidity.[3] At temperatures above the lipid phase transition, cholesterol restricts the movement of phospholipid acyl chains, thereby decreasing membrane fluidity.[3] Conversely, at lower temperatures, it disrupts the tight packing of saturated acyl chains, preventing the membrane from entering a gel-like state and thus increasing fluidity.[3] This moderation of fluidity is essential for maintaining the structural integrity and functionality of the membrane across a range of physiological conditions.

Cholesteryl esters, where the hydroxyl group of cholesterol is esterified to a fatty acid, are generally considered too hydrophobic to be integral structural components of the plasma membrane.[4] Instead, they primarily serve as storage and transport forms of cholesterol.[4] When incorporated into a membrane, their effects are largely disruptive.[4]

The Influence of the Acyl Chain: Straight vs. Branched Cholesteryl Esters

The nature of the fatty acid chain esterified to cholesterol significantly influences its interaction with the lipid bilayer.

-

Cholesteryl Stearate (B1226849) (Straight-Chain Saturated): The linear, saturated stearate chain allows for relatively ordered packing within the hydrophobic core of the membrane, although it is still more disruptive than free cholesterol. Studies on mixtures of cholesterol and cholesteryl stearate in Langmuir monolayers have shown a condensing effect, suggesting some degree of favorable interaction and packing.[5]

-

Cholesteryl Oleate (B1233923) (Unsaturated): The cis-double bond in the oleate chain introduces a "kink," which significantly disrupts the ordered packing of phospholipid acyl chains. This leads to an increase in membrane fluidity.[1]

-

This compound (Branched-Chain Saturated): Isostearic acid is a saturated fatty acid with a branched methyl group.[6] This branching is expected to introduce significant steric hindrance within the lipid bilayer.

Inferred Role of this compound in Biomimetic Membranes

Based on the principles of lipid-lipid interactions and the known effects of branched-chain lipids, we can infer the following roles for this compound in biomimetic membranes:

-

Increased Membrane Fluidity: The bulky, branched isostearate chain is predicted to be highly disruptive to the ordered packing of phospholipid acyl chains. This steric hindrance would create free volume within the hydrophobic core of the membrane, leading to a significant increase in membrane fluidity. This effect is likely to be more pronounced than that of the straight-chain cholesteryl stearate.

-

Disruption of Ordered Domains: The presence of this compound would likely inhibit the formation of ordered lipid domains, such as lipid rafts, which are enriched in cholesterol and saturated lipids. Its disruptive nature would counteract the condensing effect of cholesterol.

-

Potential for Enhanced Permeability: The increased free volume and disorder within the membrane may lead to an increase in the permeability of the bilayer to small molecules.

-

Impact on Mechanical Properties: The disruption of lipid packing would likely decrease the bending rigidity of the membrane, making it more flexible.

Quantitative Data from Related Systems

| Parameter | System | Molar Ratio | Method | Key Finding |

| Membrane Fluidity (Anisotropy) | DMPC/Cholesterol | Varied | Fluorescence Anisotropy | Cholesterol increases anisotropy (decreases fluidity) at temperatures above the phase transition. |

| Area per Molecule | Cholesterol/Cholesteryl Stearate Monolayer | Varied | Langmuir Trough | A condensing effect is observed, with a minimum area per molecule at a specific molar ratio, indicating favorable packing.[5] |

| Bending Modulus | POPC/Cholesterol | Varied | Micropipette Aspiration | Cholesterol increases the bending modulus, making the membrane more rigid. |

| Segmental Order Parameter | DPPC vs. DPhPC (branched-chain) | Pure | Molecular Dynamics | The segmental order of branched chains is lower than that of straight chains. |

Experimental Protocols for Characterizing this compound in Biomimetic Membranes

To validate the inferred roles of this compound, the following experimental protocols are recommended:

Preparation of Liposomes

Thin-Film Hydration Method:

-

Dissolve the desired lipids (e.g., a primary phospholipid like POPC and varying molar percentages of this compound) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder.

Characterization of Membrane Properties

-

Membrane Fluidity (Fluorescence Anisotropy):

-

Incorporate a fluorescent probe (e.g., DPH or TMA-DPH) into the liposome (B1194612) suspension.

-

Measure the steady-state fluorescence anisotropy using a fluorometer with polarizing filters.

-

A decrease in the anisotropy value indicates an increase in membrane fluidity.

-

-

Phase Transition Temperature (Differential Scanning Calorimetry - DSC):

-

Place a concentrated liposome suspension in an aluminum DSC pan.

-

Scan the temperature over a relevant range (e.g., 10°C to 60°C) and record the heat flow.

-

The temperature at the peak of the endothermic transition corresponds to the main phase transition temperature (Tm). A broadening of the peak and a shift to lower temperatures would indicate a fluidizing effect.

-

-

Membrane Thickness and Structure (Small-Angle X-ray Scattering - SAXS):

-

Analyze a concentrated liposome suspension using a SAXS instrument.

-

The resulting scattering pattern can be used to determine the lamellar d-spacing, which provides information about the bilayer thickness.

-

Visualizing Molecular Interactions and Workflows

Diagrams

Caption: Role of Cholesterol in Modulating Membrane Fluidity.

Caption: Hypothesized Mechanism of this compound Action.

Caption: Workflow for Characterizing Membrane Properties.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the physicochemical properties of this compound, particularly its branched acyl chain, strongly suggest a significant fluidizing and disordering effect on biomimetic membranes. This makes it a potentially valuable component for applications requiring increased membrane flexibility and permeability, such as in the design of certain drug delivery systems. Further research employing the experimental protocols outlined in this guide is necessary to fully elucidate the quantitative effects of this compound on membrane properties and to explore its potential in the development of novel biomaterials and therapeutic carriers.

References

- 1. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Cholesterol in model membranes | CoLab [colab.ws]

- 4. benchchem.com [benchchem.com]

- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

The Role of Cholesteryl Isostearate in the Intercellular Lipid Matrix of the Stratum Corneum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stratum Corneum and Its Intercellular Lipid Barrier

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. This "brick and mortar" structure, composed of corneocytes ("bricks") embedded in a continuous lipid matrix ("mortar"), is crucial for preventing transepidermal water loss (TEWL) and protecting against external aggressors. The integrity and function of this barrier are largely determined by the unique composition and organization of the intercellular lipids.

These lipids are primarily a mixture of ceramides (B1148491) (approximately 50% by mass), cholesterol (around 25%), and free fatty acids (about 15%).[1] This specific ratio is vital for the formation of highly ordered lamellar structures, which are essential for a competent skin barrier.[2] Within this lipid milieu, cholesterol esters, including cholesteryl isostearate, are also present, contributing to the overall properties of the skin barrier. While the roles of ceramides, cholesterol, and free fatty acids have been extensively studied, the specific functions of individual cholesterol esters like this compound are less well-defined in scientific literature, though their importance in cosmetic science as emollients and skin-conditioning agents is well-recognized.[3][4]

This technical guide aims to elucidate the function of this compound within the intercellular lipids of the stratum corneum, drawing upon our understanding of its constituent parts—cholesterol and isostearic acid—and its role as a biomimetic ingredient in skincare formulations.

This compound: A Molecular Perspective

This compound is the ester of cholesterol and isostearic acid.[4] This chemical structure imparts unique physicochemical properties that influence its function in the skin.

-

Cholesterol Moiety : The cholesterol backbone is a fundamental component of the intercellular lipids, known to regulate the fluidity and organization of the lipid lamellae.[1]

-

Isostearic Acid Moiety : Isostearic acid is a branched-chain fatty acid.[4] Unlike the more common straight-chain fatty acids found in the stratum corneum (e.g., palmitic and stearic acid), the branched nature of isostearic acid introduces steric hindrance. This branching results in a lower melting point, making this compound a liquid at room temperature.[5] This fluidity is a key characteristic that likely influences its interaction with the more rigid lamellar structures formed by ceramides and cholesterol.

The Function of this compound in Intercellular Lipids

While direct, in-depth studies on the specific role of this compound within the lamellar structure of the stratum corneum are limited, its function can be inferred from its chemical properties and its use in dermatological products.

3.1. Emollient and Moisturizing Properties

As a biomimetic lipid, this compound has excellent skin compatibility and can penetrate the stratum corneum.[5] Its primary functions in skincare are as an emollient and skin-conditioning agent.[3] It forms a protective, non-greasy film on the skin surface that helps to reduce water evaporation, thereby improving skin hydration.[4][5]

3.2. Interaction with the Intercellular Lipid Lamellae

The branched isostearic acid chain of this compound is thought to influence the packing of the intercellular lipids. While straight-chain lipids can pack tightly into highly ordered, crystalline structures, the branched chain of this compound would disrupt this tight packing. This could lead to localized areas of increased fluidity within the lipid matrix. Such fluid domains may play a role in the flexibility and resilience of the stratum corneum.

Studies on cholesterol esters in general suggest they may not integrate seamlessly into the well-ordered lamellar phases and could have a distinct distribution within the stratum corneum.[6] This suggests that this compound might reside in more disordered lipid regions or at the interfaces of the lamellar sheets, where it could modulate the overall barrier properties.

3.3. Formation of Liquid Crystalline Structures

Patents related to cosmetic formulations indicate that this compound, in combination with other cholesterol esters like cholesteryl nonanoate (B1231133) and cholesteryl chloride, can form cholesteric liquid crystals.[7][8] These structures have unique optical properties and can contribute to the formulation's stability and sensory feel. While the direct relevance of this to the biological function within the stratum corneum is not established, it highlights the molecule's capacity to self-assemble into ordered phases.

Quantitative Data on Skin Barrier Lipids

Table 1: General Composition of Stratum Corneum Intercellular Lipids

| Lipid Class | Percentage by Mass | Key Functions in Skin Barrier |

| Ceramides | ~50% | Structural backbone of lamellae, water retention |

| Cholesterol | ~25% | Regulates fluidity and organization of lamellae |

| Free Fatty Acids | ~15% | Contribute to the formation of ordered lipid structures |

| Cholesterol Esters | Variable | Emollience, modulation of lipid packing |

Table 2: Physicochemical Properties of this compound

| Property | Description | Reference |

| INCI Name | This compound | [4] |

| Chemical Nature | Ester of cholesterol and isostearic acid (branched-chain) | [4] |

| Physical Form | Pale yellow liquid at room temperature | [4] |

| Key Functions | Emollient, skin conditioning, viscosity controlling | [3] |

Experimental Protocols for Studying Intercellular Lipids

While specific protocols for studying this compound are not detailed in the literature, standard methods for analyzing the composition and organization of stratum corneum lipids can be applied.

5.1. Stratum Corneum Sample Collection: Tape Stripping

A common non-invasive method to collect samples of the stratum corneum is tape stripping.

-

Procedure : An adhesive tape is pressed firmly onto the skin surface and then removed, taking with it a layer of corneocytes and intercellular lipids. This can be repeated sequentially to sample different depths of the stratum corneum.

-

Lipid Extraction : The lipids are then extracted from the tape strips using a suitable solvent mixture (e.g., chloroform/methanol).

-

Analysis : The extracted lipids can be analyzed using techniques like High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the lipid composition.[9]

5.2. Analysis of Lipid Organization: X-ray Diffraction and FTIR Spectroscopy

-

Small-Angle X-ray Diffraction (SAXD) : This technique is used to study the long-range order of the lipid lamellae. It can provide information on the repeat distance of the lamellar phases.

-

Wide-Angle X-ray Diffraction (WAXD) : WAXD provides information on the lateral packing of the lipid hydrocarbon chains (e.g., hexagonal, orthorhombic packing).

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to probe the conformational order and packing of the lipid chains by analyzing the positions and shapes of specific vibrational bands (e.g., CH₂ stretching and scissoring modes).

5.3. Measurement of Skin Barrier Function

-

Transepidermal Water Loss (TEWL) : TEWL is a measure of the rate of water vapor diffusion through the skin. It is a key indicator of skin barrier integrity. An increase in TEWL signifies a compromised barrier.[10]

-

Skin Hydration : Corneometry is a common technique used to measure the hydration level of the stratum corneum.

Visualizing Molecular Interactions and Experimental Workflows

Diagram 1: Conceptual Model of Intercellular Lipid Organization with this compound

Caption: Conceptual model of intercellular lipid organization.

Diagram 2: Experimental Workflow for Assessing the Effect of this compound

Caption: Workflow for studying this compound effects.

Conclusion and Future Directions

This compound is a valuable ingredient in dermatological and cosmetic formulations due to its emollient and moisturizing properties, which are attributed to its biomimetic nature and unique physicochemical characteristics. As an ester of cholesterol and a branched-chain fatty acid, it is liquid at room temperature and can integrate into the stratum corneum, where it likely modulates the fluidity and organization of the intercellular lipid matrix.

While its role as a skin conditioning agent is well-established in practice, there is a clear need for more fundamental research to elucidate its specific interactions with ceramides, cholesterol, and free fatty acids within the lamellar structures of the stratum corneum. Future studies employing advanced analytical techniques such as neutron diffraction, solid-state NMR, and molecular dynamics simulations could provide a more detailed understanding of its precise location and dynamic behavior within the intercellular lipids. Such insights would not only advance our knowledge of skin barrier function but also enable the rational design of more effective topical therapies for a variety of skin conditions.

References

- 1. 2250.care [2250.care]

- 2. The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. This compound-en – 株式会社ピーピーシージャパン [ppcjapan.co.jp]

- 5. EXCEPARL IS-CE-A for trends and skin care industries | Kao Chemicals EU [kaochemicals-eu.com]

- 6. Study of the miscibility of cholesteryl oleate in a matrix of ceramide, cholesterol and fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2016003118A1 - Multi-phase cosmetic composition containing cholesterol liquid crystals - Google Patents [patents.google.com]

- 8. KR20140147505A - Cholesteric liquid crystal compound - Google Patents [patents.google.com]

- 9. Quantification of free fatty acids in human stratum corneum using tandem mass spectrometry and surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide to the Solubility Parameters of Cholesteryl Isostearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of cholesteryl isostearate, a critical excipient in pharmaceutical and cosmetic formulations. Due to the limited availability of direct experimental data for this compound, this guide employs an estimation of its Hansen Solubility Parameters (HSP) based on its constituent components: cholesterol and isostearic acid. This approach provides a robust framework for solvent selection and formulation development.

Understanding Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a material in a given solvent. The underlying principle is "like dissolves like," where solubility is more likely if the HSP values of the solute and solvent are similar. Each molecule is characterized by three parameters, which represent different types of intermolecular forces:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer two molecules are in this space, the more likely they are to be soluble in each other.

Estimated Hansen Solubility Parameters of this compound

The solubility characteristics of this compound will be influenced by both the bulky, rigid steroid ring of cholesterol and the flexible, nonpolar alkyl chain of isostearic acid. Therefore, solvents that show good compatibility with both of these structural motifs are likely to be effective solvents for the entire molecule.

Table 1: Estimated Hansen Solubility Parameters of this compound and its Components

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Cholesterol | 16.3 | 3.3 | 5.5 |

| Isostearic Acid (approximated as Stearic Acid) | 16.0 | 2.8 | 6.2 |

| Estimated this compound | ~16.1 | ~3.0 | ~5.8 |

Note: The estimated values for this compound are an approximation based on its components and should be used as a guideline for initial solvent screening.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP values for a range of common organic solvents. By comparing these values to the estimated parameters for this compound, researchers can pre-select promising candidates for solubility testing.

Table 2: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| n-Butanol | 16.0 | 5.7 | 15.8 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

| Xylene | 17.6 | 1.0 | 3.1 |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the gravimetric analysis of saturated solutions.

Materials and Equipment:

-

This compound (high purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled water bath or incubator

-

Small, sealable glass vials

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Solvent Addition: Add a known mass of the selected organic solvent to the vial.

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation. Periodically vortex the sample to aid in dissolution.

-

-

Phase Separation:

-

After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

-

-

Sample Extraction:

-

Carefully draw a known volume of the clear supernatant into a syringe fitted with a pre-weighed syringe filter.

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.

-

Record the final mass of the vial containing the saturated solution.

-

-

Solvent Evaporation:

-

Place the vial with the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C) until a constant weight is achieved. A vacuum oven can be used to facilitate drying.

-

-

Data Analysis:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

-